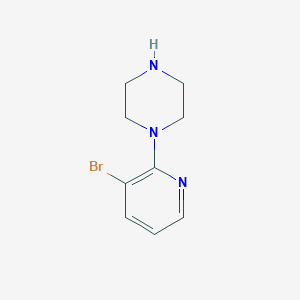
1-(3-Bromopyridin-2-yl)piperazine
Descripción general
Descripción
Synthesis Analysis
-
Cyclization of 1,2-diamine derivatives with sulfonium salts
-
Synthesis of 2-substituted chiral piperazines
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Piperazine Derivatives
“1-(3-Bromopyridin-2-yl)piperazine” is a key compound in the synthesis of various piperazine derivatives . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Medicinal Chemistry
This compound has been investigated as a potential scaffold for the development of new drugs. The piperazine ring is a common structural feature found in many bioactive molecules, and the presence of the bromine atom on the pyridine ring can potentially influence the molecule’s interaction with biological targets.
Anticonvulsants
Research suggests that “1-(3-bromopyridin-2-yl)piperazine” and its analogs may possess anticonvulsant activity. Certain derivatives of this compound exhibited anticonvulsant effects in animal models.
Antimicrobial Agents
Some studies have investigated the potential of “1-(3-bromopyridin-2-yl)piperazine” and its derivatives as antimicrobial agents. Some analogs displayed antibacterial activity against various bacterial strains.
Development of Pharmaceuticals
“1-(3-Bromopyridin-2-yl)piperazine” is used in the development of pharmaceuticals. Its unique structure and properties make it a valuable compound in the creation of new drugs.
Agrochemicals
This compound also finds its application in the development of agrochemicals. The presence of the bromine atom can potentially participate in various chemical reactions and influence the molecule’s overall properties.
Organic Electronics
“1-(3-Bromopyridin-2-yl)piperazine” is used in materials for organic electronics. Its unique structure and properties make it a valuable compound in this field.
Synthesis of Chiral Piperazines
The compound can be used in the synthesis of 2-substituted chiral piperazines . This involves a reaction with protected 1,2-diamines under basic conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

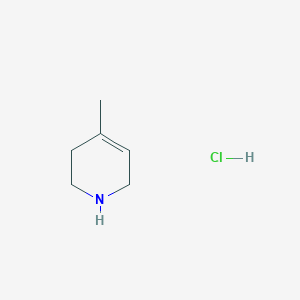
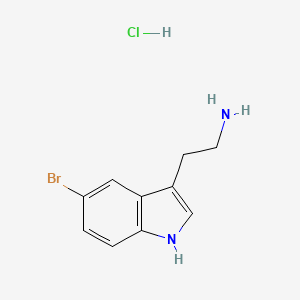
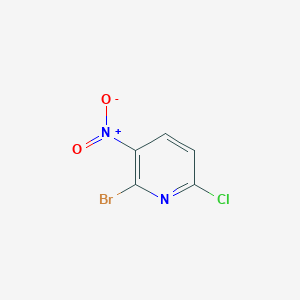

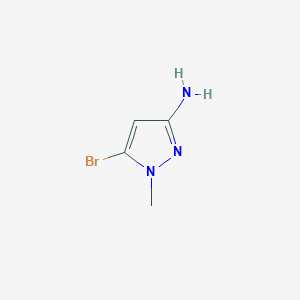
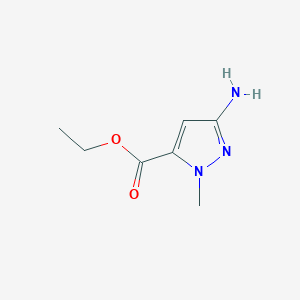



![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


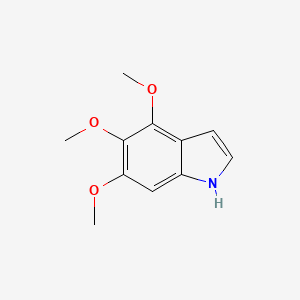
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)